molecular formula C14H13N3O6S B14402409 Benzenesulfonamide, 4-methyl-N-(4-methyl-2-nitrophenyl)-3-nitro- CAS No. 87316-92-5

Benzenesulfonamide, 4-methyl-N-(4-methyl-2-nitrophenyl)-3-nitro-

Cat. No.: B14402409
CAS No.: 87316-92-5
M. Wt: 351.34 g/mol
InChI Key: DSZKFXMJRUVACP-UHFFFAOYSA-N
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Description

Benzenesulfonamide, 4-methyl-N-(4-methyl-2-nitrophenyl)-3-nitro- is a complex organic compound with the molecular formula C13H12N2O4S. This compound is part of the sulfonamide family, which is known for its diverse applications in medicinal chemistry and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenesulfonamide, 4-methyl-N-(4-methyl-2-nitrophenyl)-3-nitro- typically involves the nitration of 4-methylbenzenesulfonamide. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The process requires careful temperature control to ensure the selective nitration of the aromatic ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to handle the exothermic nature of the nitration reaction. The product is then purified through recrystallization or chromatography techniques to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonamide, 4-methyl-N-(4-methyl-2-nitrophenyl)-3-nitro- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzenesulfonamide, 4-methyl-N-(4-methyl-2-nitrophenyl)-3-nitro- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzenesulfonamide, 4-methyl-N-(4-methyl-2-nitrophenyl)-3-nitro- involves its interaction with biological targets, primarily enzymes. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), allowing it to competitively inhibit the enzyme dihydropteroate synthase. This inhibition disrupts the synthesis of folic acid in bacteria, leading to their death .

Comparison with Similar Compounds

Similar Compounds

  • 4-Methyl-N-(4-nitrophenyl)benzenesulfonamide
  • N-allyl-4-methylbenzenesulfonamide
  • 4-Methyl-N-(4-pyridinyl)benzenesulfonamide

Uniqueness

Its structure allows for multiple functionalization possibilities, making it a versatile compound in synthetic chemistry .

Properties

CAS No.

87316-92-5

Molecular Formula

C14H13N3O6S

Molecular Weight

351.34 g/mol

IUPAC Name

4-methyl-N-(4-methyl-2-nitrophenyl)-3-nitrobenzenesulfonamide

InChI

InChI=1S/C14H13N3O6S/c1-9-3-6-12(14(7-9)17(20)21)15-24(22,23)11-5-4-10(2)13(8-11)16(18)19/h3-8,15H,1-2H3

InChI Key

DSZKFXMJRUVACP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)C)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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